molecular formula C8H13ClF3N3 B13582982 methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride

methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride

Cat. No.: B13582982
M. Wt: 243.66 g/mol
InChI Key: DNDGSPUOOWGGSQ-UHFFFAOYSA-N
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Description

Methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride (molecular formula: C₁₁H₁₄ClF₃N₄, molecular weight: 306.70 g/mol) is a pyrazole-derived amine hydrochloride salt. Its structure features a trifluoromethyl (-CF₃) group at the 3-position and a methyl (-CH₃) group at the 5-position of the pyrazole ring, linked via an ethylamine chain to a methylamine group, with a hydrochloride counterion . This compound is notable for its trifluoromethyl substituent, which enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

The synthesis typically involves coupling pyrazole derivatives with amine-containing precursors. For instance, similar compounds in the evidence were synthesized using acid chlorides and amine intermediates in anhydrous solvents like THF, followed by purification via LC-MS .

Properties

Molecular Formula

C8H13ClF3N3

Molecular Weight

243.66 g/mol

IUPAC Name

N-methyl-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H12F3N3.ClH/c1-6-5-7(8(9,10)11)13-14(6)4-3-12-2;/h5,12H,3-4H2,1-2H3;1H

InChI Key

DNDGSPUOOWGGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

Method A: Cyclocondensation of Hydrazines with Acetylenic Ketones

  • Reaction principle: Hydrazine derivatives react with acetylenic ketones to form pyrazoles via cyclocondensation.
  • Procedure:
    • Hydrazine hydrate reacts with trifluoromethyl-substituted acetylenic ketones (e.g., 3-trifluoromethyl-1-phenyl-2-propyn-1-one).
    • Conducted in ethanol or aqueous media at elevated temperatures (~80–120°C).
    • The reaction yields regioselective formation of the pyrazole ring, often favoring certain isomers depending on conditions.

Reference: The synthesis of 3-(5-methyl-3-(trifluoromethyl)-pyrazol-1-yl) derivatives via cyclocondensation is well-documented, with yields typically exceeding 80% under optimized conditions.

Functionalization to Introduce the Ethylamine Side Chain

Method B: Nucleophilic Substitution or Alkylation

  • The pyrazole core, bearing the trifluoromethyl and methyl groups, is further functionalized at the N1 position with an ethylamine group.
  • Approach:
    • Use of halogenated intermediates (e.g., N-alkyl halides) to alkylate the pyrazole nitrogen.
    • Alternatively, direct nucleophilic substitution with ethylamine derivatives under basic conditions.

Method C: Reductive Amination

  • Starting from a suitable aldehyde or ketone derivative of the pyrazole, reductive amination with ethylamine can be employed.
  • Conditions involve mild reducing agents such as sodium cyanoborohydride in methanol or ethanol.

Methylation of the Pyrazole or Side Chain

  • The methyl group at the 5-position of the pyrazole ring can be introduced via methylation of the corresponding precursor using methyl iodide or dimethyl sulfate.
  • Reaction conditions:
    • Methylation typically occurs in polar aprotic solvents like acetonitrile or DMF.
    • Catalysts such as potassium carbonate facilitate methylation.

Conversion to Hydrochloride Salt

  • The free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • Crystallization yields the pure this compound.

Optimized and Reported Methods

Method Key Reagents Conditions Yield (%) Notes
Cyclocondensation of hydrazines with acetylenic ketones Hydrazine hydrate, trifluoromethyl acetylenic ketones 80–120°C, ethanol/water >80 Selective formation of pyrazole core
Alkylation with halogenated ethylamines Halogenated ethylamine derivatives Mild base, room temperature to 60°C 70–85 N-alkylation of pyrazole nitrogen
Methylation with methyl iodide Methyl iodide, base (K2CO3) Acetonitrile, reflux 75–90 Installation of methyl group at 5-position
Salt formation HCl gas or HCl solution Room temperature Quantitative Crystallization of hydrochloride salt

Notable Variations and Considerations

  • Use of Catalysts: Some methods employ copper triflate or other transition metal catalysts to improve regioselectivity and yields.
  • Solvent Choices: Aqueous ethanol is common to facilitate reaction and purification.
  • Crystallization: Crystals obtained are often platelet-like, aiding purification.
  • Reaction Time: Typically ranges from 1 to 6 hours depending on the step.

Summary of Research Findings

  • The synthesis of pyrazole derivatives with trifluoromethyl and methyl substitutions is well-established, with methods optimized for high selectivity and yield.
  • Hydrazine-based cyclocondensation remains the most common approach for core formation.
  • Functionalization steps are tailored to introduce the aminoethyl chain and methyl groups, with reductive amination and alkylation being prominent strategies.
  • Conversion to hydrochloride salts is straightforward, involving acid treatment and crystallization.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of new materials and catalysts .

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, the compound’s trifluoromethyl group is of particular interest due to its ability to enhance the metabolic stability and bioavailability of pharmaceuticals. It is explored for its potential use in the treatment of various diseases, including cancer and neurological disorders .

Industry: Industrially, the compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and material science .

Mechanism of Action

The mechanism of action of methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Difluoromethyl Groups : The -CF₃ group in the target compound offers greater electron-withdrawing effects and stability compared to -CF₂H in the difluoromethyl analog .

Aryl vs.

Synthetic Accessibility : The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, but discontinuation of some variants (e.g., ) suggests challenges in scalability or stability .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, favoring membrane permeability .
  • Solubility : Hydrochloride salts generally enhance aqueous solubility; however, bulky aryl groups (e.g., in C₁₄H₁₉ClFN₃) may reduce solubility compared to simpler alkylamines .

Biological Activity

Methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group and the pyrazole moiety contribute to its unique properties, influencing its interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C7H10F3N3HClC_7H_{10}F_3N_3\cdot HCl. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Research indicates that compounds containing the pyrazole structure often interact with various biological pathways. Specifically, studies have shown that pyrazole derivatives can inhibit kinases involved in cell signaling pathways, such as p21-activated kinases (PAKs) and phosphoinositide-dependent kinase 1 (PDK1) . This inhibition can lead to reduced cell proliferation and migration in cancer cell lines, suggesting potential anticancer properties.

Anticancer Activity

A study involving a related pyrazole compound (OSU-03012) demonstrated significant inhibition of cancer cell proliferation through PAK inhibition. The compound was shown to reduce AKT phosphorylation, which is crucial for cell survival and growth . Such findings suggest that this compound may exhibit similar anticancer effects.

Inhibition of Kinase Activity

In vitro assays have confirmed that pyrazole derivatives can inhibit kinase activity at low concentrations. This is particularly relevant for designing targeted therapies in cancer treatment . The ability to inhibit ATP binding sites in kinases indicates a potential for selective therapeutic action.

Research Findings

Study Compound Biological Activity Cell Line IC50 (µM)
OSU-03012Inhibits PAK activityThyroid Cancer10
HPCRAnticancer potentialU-87, A549100

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions on the pyrazole ring and ethylamine chain. For example, trifluoromethyl groups show distinct 19^19F NMR shifts at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 266.1) and detects fragmentation patterns specific to the pyrazole-ethylamine backbone .
  • FTIR : Peaks at 1650–1600 cm1^{-1} indicate C=N stretching in the pyrazole ring, while N-H stretches (~3300 cm1^{-1}) confirm the amine hydrochloride salt .

How can computational modeling enhance reaction pathway design for this compound?

Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error synthesis. For example:

  • Reaction Path Search : Tools like GRRM or IRC calculations identify energetically favorable pathways for pyrazole ring closure and amine alkylation .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMF) to improve yields by 15–20% .
  • Ligand-Target Docking : Molecular dynamics simulations assess binding affinities to biological targets (e.g., enzymes), guiding structural modifications .

How can statistical experimental design optimize reaction conditions?

Advanced Research Question
Use factorial designs (e.g., Box-Behnken or Taguchi methods) to screen variables:

  • Critical Parameters : Temperature (60–100°C), pH (4–7), and molar ratios (1:1 to 1:3 for hydrazine:carbonyl precursor) .
  • Response Surface Methodology (RSM) : Maximizes yield by modeling interactions between variables. For example, pH 6.5 and 80°C increase yields by 30% compared to unoptimized conditions .

How to resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Substituent Effects : Trifluoromethyl groups enhance lipophilicity but may reduce solubility, altering bioavailability. Compare logP values (e.g., calculated vs. experimental) to correlate bioactivity trends .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC assays) and include positive controls (e.g., ciprofloxacin for bacteria) to minimize variability .

What strategies mitigate stability challenges during storage?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the ethylamine side chain is common in aqueous solutions. Accelerated stability studies (40°C/75% RH) identify optimal storage conditions (e.g., desiccated at -20°C) .
  • Excipient Screening : Co-formulation with cyclodextrins or cellulose derivatives improves thermal stability by 40% in solid-state formulations .

What in vitro screening protocols are recommended for initial biological evaluation?

Basic Research Question

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices (IC50_{50} ratios) .

How do heterocyclic substituents influence pharmacological properties?

Advanced Research Question

  • Trifluoromethyl Groups : Increase metabolic stability (resistance to CYP450 oxidation) but may reduce aqueous solubility. Compare analogs with -CF3_3 vs. -CH3_3 using HPLC-derived solubility profiles .
  • Pyrazole N-Alkylation : Methyl vs. ethyl groups on the pyrazole nitrogen alter steric hindrance, affecting target binding (e.g., 10-fold differences in IC50_{50} for kinase inhibitors) .

How to address low solubility in aqueous buffers during formulation?

Advanced Research Question

  • Co-Solvent Systems : Ethanol/PEG 400 mixtures (20:80 v/v) increase solubility by 50% .
  • Salt Formation : Exchange hydrochloride for besylate or tosylate salts to improve dissolution rates .

What advanced applications exist in ligand design and coordination chemistry?

Advanced Research Question

  • Metal Complexation : The ethylamine moiety acts as a bidentate ligand for transition metals (e.g., Cu2+^{2+} or Pd2+^{2+}), forming complexes with catalytic activity in cross-coupling reactions .
  • Bioluminescent Probes : Functionalize with luciferin analogs for real-time tracking in cellular assays .

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